4,5-Dibromonicotinic acid

Catalog No.
S9101237
CAS No.
1009334-28-4
M.F
C6H3Br2NO2
M. Wt
280.90 g/mol
Availability
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4,5-Dibromonicotinic acid

CAS Number

1009334-28-4

Product Name

4,5-Dibromonicotinic acid

IUPAC Name

4,5-dibromopyridine-3-carboxylic acid

Molecular Formula

C6H3Br2NO2

Molecular Weight

280.90 g/mol

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11)

InChI Key

IHKYGDGPCRXNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)C(=O)O

4,5-Dibromonicotinic acid is an organic compound with the molecular formula C6H3Br2NO2\text{C}_6\text{H}_3\text{Br}_2\text{N}\text{O}_2. It is a derivative of nicotinic acid, characterized by the substitution of two bromine atoms at the 4th and 5th positions of the pyridine ring. This compound is notable for its unique electronic properties and potential applications in various fields, including medicinal chemistry and materials science .

  • Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide, typically under basic conditions.
  • Oxidation and Reduction Reactions: This compound can participate in redox reactions, allowing for modifications in its oxidation state. Oxidizing agents such as potassium permanganate or hydrogen peroxide are often employed.
  • Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.

The biological activity of 4,5-Dibromonicotinic acid has been explored in various studies. Its structural similarity to nicotinic acid suggests potential roles in enzyme inhibition and receptor binding. Preliminary research indicates that it may influence nicotinic acetylcholine receptors, which are crucial in neurotransmission and are implicated in various neurological disorders . Further studies are needed to fully understand its pharmacological effects and therapeutic potential.

The synthesis of 4,5-Dibromonicotinic acid typically involves a multi-step process starting from nicotinic acid. A common method includes:

  • Bromination: Nicotinic acid is treated with bromine under controlled conditions to ensure selective substitution at the 4th and 5th positions.
  • Purification: The resulting product is purified through recrystallization or chromatography to achieve high purity levels .

In industrial settings, continuous flow reactors may be used to enhance efficiency and yield during the production process.

4,5-Dibromonicotinic acid has several applications across different fields:

  • Organic Synthesis: It serves as a building block for the preparation of more complex molecules.
  • Medicinal Chemistry: Ongoing research aims to explore its potential as a pharmaceutical intermediate.
  • Material Science: The compound is investigated for its unique electronic properties, making it suitable for use in advanced materials such as polymers and liquid crystals .

Interaction studies involving 4,5-Dibromonicotinic acid focus primarily on its binding affinity with nicotinic receptors. Research indicates that it may act as an inhibitor or modulator of these receptors, which could have implications for treating conditions like Alzheimer's disease and other cognitive disorders. Further exploration into its interactions with various biological targets is warranted to elucidate its full therapeutic potential .

Several compounds share structural similarities with 4,5-Dibromonicotinic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUniqueness
5,6-Dibromonicotinic acidBromine substitutions at different positionsDifferent electronic properties due to bromination pattern
5-Bromo-6-chloronicotinic acidContains both bromine and chlorineUnique halogen combination affecting reactivity
Nicotinic acidParent compound without bromine substitutionsLacks the unique properties imparted by bromination
2,5-Dibromonicotinic acidBromination at different positionsOffers different reactivity patterns compared to 4,5-Dibromonicotinic acid
3-Bromo-5-pyridine carboxylic acidDifferent substitution pattern on the pyridine ringUnique reactivity due to carboxylic group presence

The uniqueness of 4,5-Dibromonicotinic acid lies in its specific substitution pattern which imparts distinct electronic and steric properties. This specificity makes it particularly valuable for targeted synthesis and specialized applications in research and industry .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

280.85100 g/mol

Monoisotopic Mass

278.85305 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-21

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